molecular formula C25H20FNO3 B2458920 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 865657-16-5

3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2458920
CAS RN: 865657-16-5
M. Wt: 401.437
InChI Key: JGQUNZLEACWGHW-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, also known as EF1, is a chemical compound that has been widely studied for its potential applications in scientific research. EF1 is a quinoline derivative that has shown promise in a variety of research areas, including cancer treatment, neuroprotection, and more.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is not yet fully understood, but it is thought to act on a variety of targets within cells. For example, 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as modulating various signaling pathways within cells.
Biochemical and Physiological Effects:
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been found to have a variety of biochemical and physiological effects. For example, 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as reducing inflammation in animal models of disease. Additionally, 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been found to have antioxidant properties, potentially reducing oxidative stress within cells.

Advantages and Limitations for Lab Experiments

3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and has been shown to have low toxicity in animal models. However, 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one also has some limitations, including its relatively low solubility in water and its potential to degrade over time.

Future Directions

There are many potential future directions for research on 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. For example, further studies could investigate its potential as a treatment for other diseases beyond cancer and neurodegeneration, such as cardiovascular disease. Additionally, more research could be done to elucidate the precise mechanisms of action of 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, potentially leading to the development of more targeted and effective therapies. Finally, studies could investigate the potential for 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one to be used in combination with other drugs or therapies, potentially increasing its effectiveness.

Synthesis Methods

3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods, including condensation reactions and the use of palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 3-fluorobenzaldehyde, ethyl 4-oxo-4H-quinolizine-3-carboxylate, and 4-ethoxybenzoyl chloride in the presence of a base.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been the subject of numerous scientific studies due to its potential applications in various fields. For example, 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been found to have neuroprotective effects, potentially reducing the damage caused by neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-2-30-20-12-10-18(11-13-20)24(28)22-16-27(15-17-6-5-7-19(26)14-17)23-9-4-3-8-21(23)25(22)29/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQUNZLEACWGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

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